![molecular formula C13H12F2N2O2 B2761832 N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide CAS No. 2411217-54-2](/img/structure/B2761832.png)
N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide, commonly referred to as SNAP 94847 , is a novel compound with potential pharmacological properties. It belongs to the class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. MCHR1 is a hypothalamic neuropeptide receptor involved in food intake regulation and mood modulation .
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of SNAP 94847 is C19H16F2N2O2. Its structure consists of a cyano group, a difluorophenoxy moiety, and a propenamide functional group. The precise arrangement of atoms and bond angles can be elucidated through computational methods (e.g., density functional theory) and X-ray crystallography .
Chemical Reactions Analysis
SNAP 94847 may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity with different nucleophiles, acids, and bases would provide valuable data on its stability and potential transformations .
Mecanismo De Acción
As an MCHR1 antagonist, SNAP 94847 likely exerts its effects by blocking MCH-mediated signaling pathways. MCHR1 is implicated in appetite regulation, stress response, and mood modulation. By inhibiting MCHR1, SNAP 94847 may impact food intake, anxiety, and depression. Further studies are needed to elucidate its precise mechanism at the molecular level .
Propiedades
IUPAC Name |
N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-12(18)17-13(2,7-16)8-19-9-4-5-10(14)11(15)6-9/h3-6H,1,8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSGPGNKUNLYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

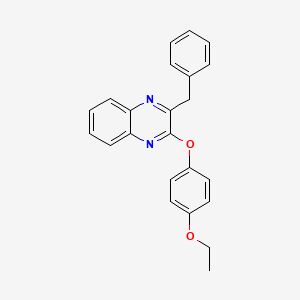
![3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761754.png)
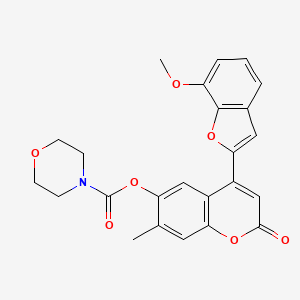
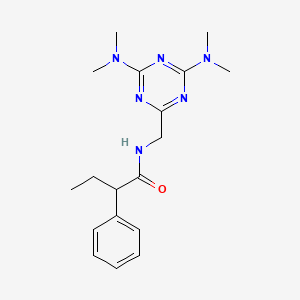
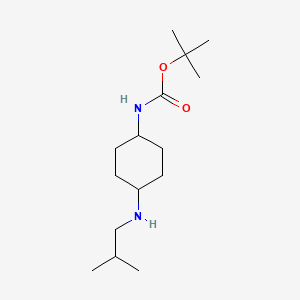
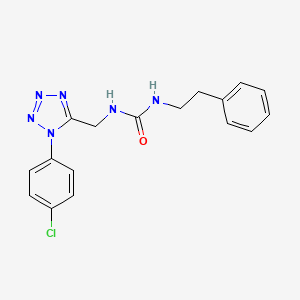
![N-(3-chlorophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2761761.png)
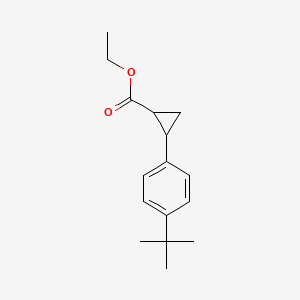
![6-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2761767.png)
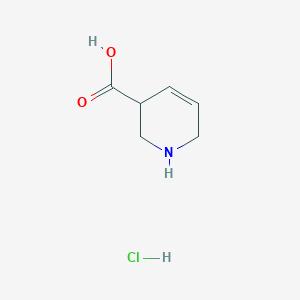
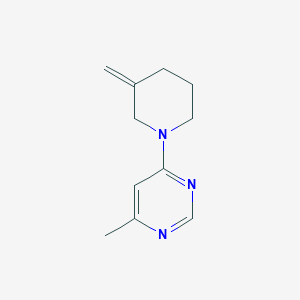
![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)
![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)